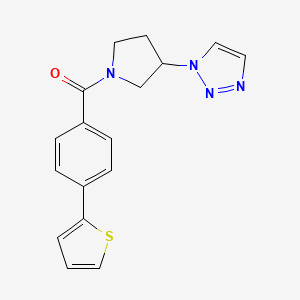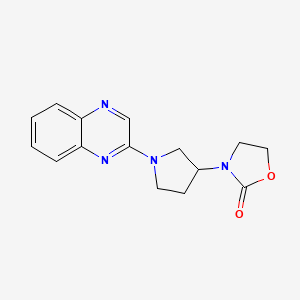
3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is a complex organic compound that features a quinoxaline ring, a pyrrolidine ring, and an oxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Ring: Starting from o-phenylenediamine and a suitable dicarbonyl compound, the quinoxaline ring is formed through a condensation reaction.
Formation of the Pyrrolidine Ring: The quinoxaline derivative is then reacted with a suitable aldehyde and an amine to form the pyrrolidine ring via a Mannich reaction.
Formation of the Oxazolidinone Ring: Finally, the pyrrolidine derivative is reacted with an isocyanate to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinoxaline ring, leading to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted oxazolidinone derivatives.
科学研究应用
3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biology: It is used in biochemical studies to understand its interactions with various biological targets.
Industry: The compound is investigated for its potential use in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the function of certain enzymes or receptors. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone
- N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
Uniqueness
3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is unique due to the presence of the oxazolidinone ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
属性
IUPAC Name |
3-(1-quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15-19(7-8-21-15)11-5-6-18(10-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-4,9,11H,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVJHVXIBGGTEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
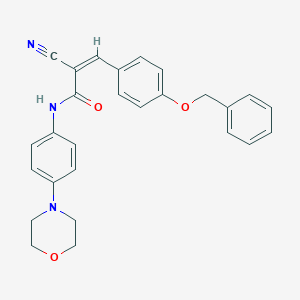

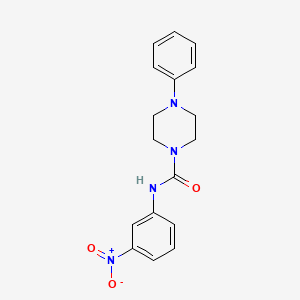
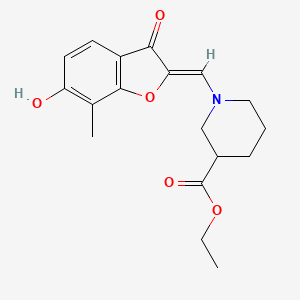
![2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2383977.png)
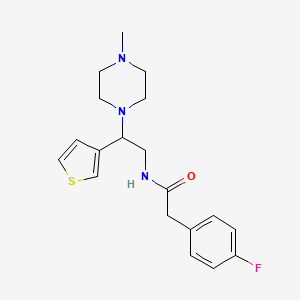
![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)
![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)


![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)
![2,5-Dichlorothiazolo[4,5-b]pyridine](/img/structure/B2383992.png)
